3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 869341-54-8
VCID: VC7569684
InChI: InChI=1S/C25H22O7S/c1-15-5-9-19(10-6-15)33(27,28)32-18-8-12-21-20(14-18)16(2)24(25(26)31-21)17-7-11-22(29-3)23(13-17)30-4/h5-14H,1-4H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C25H22O7S
Molecular Weight: 466.5

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate

CAS No.: 869341-54-8

Cat. No.: VC7569684

Molecular Formula: C25H22O7S

Molecular Weight: 466.5

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate - 869341-54-8

Specification

CAS No. 869341-54-8
Molecular Formula C25H22O7S
Molecular Weight 466.5
IUPAC Name [3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C25H22O7S/c1-15-5-9-19(10-6-15)33(27,28)32-18-8-12-21-20(14-18)16(2)24(25(26)31-21)17-7-11-22(29-3)23(13-17)30-4/h5-14H,1-4H3
Standard InChI Key WGODCWSNOHCBLK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure integrates three key components:

  • A chromen-2-one (coumarin) backbone substituted with a methyl group at position 4 and a 3,4-dimethoxyphenyl group at position 3.

  • A 4-methylbenzenesulfonate (tosyl) group esterified to the hydroxyl oxygen at position 6 of the coumarin ring.

The IUPAC name, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate, reflects this arrangement. The sulfonate group enhances solubility in polar solvents compared to non-esterified coumarins .

Stereoelectronic Features

  • Methoxy substituents on the phenyl ring at position 3 donate electron density via resonance, stabilizing the coumarin core .

  • The tosyl group introduces steric bulk and polar sulfonate moieties, likely influencing intermolecular interactions in crystalline or solution states .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous coumarin sulfonates are typically synthesized via:

  • Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions .

  • Sulfonation/Esterification: Reaction of the hydroxylated coumarin intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Example Reaction Scheme:

Coumarin-OH+TsClBaseCoumarin-OTs+HCl\text{Coumarin-OH} + \text{TsCl} \xrightarrow{\text{Base}} \text{Coumarin-OTs} + \text{HCl}

Ts = 4-methylbenzenesulfonyl .

Analytical Characterization

Hypothetical spectral data based on structural analogs:

TechniqueExpected Features
IR Spectroscopy- Strong absorption at ~1350 cm⁻¹ (S=O asymmetric stretch)
- C=O stretch at ~1700 cm⁻¹ .
¹H NMR- Singlet for methyl groups (δ 2.4–2.6 ppm)
- Aromatic protons (δ 6.8–8.2 ppm) .
MS (ESI+)Molecular ion peak at m/z 498.5 ([M+H]⁺, C₂₆H₂₄O₈S) .

Physicochemical Properties

Solubility and Partitioning

  • logP: Estimated at 3.8–4.2 (moderate lipophilicity due to methoxy and tosyl groups) .

  • Solubility: Enhanced aqueous solubility compared to non-sulfonated coumarins (~50–100 µg/mL in PBS at pH 7.4).

Stability Profile

  • Hydrolytic Stability: Susceptible to cleavage under alkaline conditions (pH > 9) due to sulfonate ester lability .

  • Thermal Stability: Decomposition temperature >200°C (differential scanning calorimetry extrapolation) .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of:

  • Anticoagulants: Structural motifs align with warfarin derivatives .

  • Antiviral agents: Sulfonate esters show activity against RNA viruses.

Material Science

  • Fluorescent probes: Coumarin sulfonates exhibit tunable emission in the blue-green spectrum .

  • Polymer additives: Enhance UV stability in polycarbonates .

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